

# Commercial Availability of Dibenzyl 2-fluoromalonate: A Technical Guide

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## Compound of Interest

Compound Name: *Dibenzyl 2-fluoromalonate*

Cat. No.: *B168617*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Dibenzyl 2-fluoromalonate**, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and overall efficacy. **Dibenzyl 2-fluoromalonate** serves as a valuable reagent for introducing a fluorinated carbon center in complex molecular architectures. This document outlines commercially available sources, provides a general synthetic methodology, and illustrates a relevant biological pathway where fluorinated molecules play a crucial role.

## Commercial Sourcing of Dibenzyl 2-fluoromalonate

**Dibenzyl 2-fluoromalonate** (CAS No. 133384-81-3) is available from a number of specialized chemical suppliers. The following table summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity, available quantities, and contact information for procurement.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Supplier	CAS Number	Molecular Formula	Purity	Available Quantities
BLD Pharm	133384-81-3	C17H15FO4	97%	Inquire
Appchem	133384-81-3	C17H15FO4	Inquire	Inquire
AK Scientific, Inc.	133384-81-3	C17H15FO4	95%	1g
ChemicalBook	133384-81-3	C17H15FO4	Varies by supplier	Varies by supplier
Haoyuan Chemexpress Co., Ltd.	133384-81-3	C17H15FO4	Inquire	Inquire
Shanghai Haohong Pharmaceutical Co., Ltd.	133384-81-3	C17H15FO4	Inquire	Inquire
Hangzhou Baige Pharmaceutical Technology Co., Ltd.	133384-81-3	C17H15FO4	Inquire	Inquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

## Experimental Protocols: Synthesis of Fluoromalonate Esters

The synthesis of 2-fluoromalonate esters typically involves the electrophilic fluorination of the corresponding malonate ester. While a specific protocol for the dibenzyl derivative is not readily available in the public domain, a general procedure for the fluorination of malonic esters can be adapted. The following protocol for the synthesis of diethyl fluoromalonate provides a representative example of this chemical transformation.

### General Procedure for the Fluorination of Diethyl Malonate:

This procedure is adapted from a method for the synthesis of diethyl fluoromalonate and illustrates a common approach to the fluorination of malonate esters.[\[5\]](#)

#### Materials:

- Diethyl malonate
- Electrophilic fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide)
- Aprotic solvent (e.g., acetonitrile, dichloromethane)
- Base (e.g., sodium hydride, potassium carbonate) - use with caution, especially with NaH
- Inert atmosphere (e.g., nitrogen, argon)
- Standard laboratory glassware and work-up reagents

#### Methodology:

- Enolate Formation: The diethyl malonate is dissolved in a dry, aprotic solvent under an inert atmosphere. A suitable base is then added portion-wise at a controlled temperature (often 0 °C) to generate the enolate. The reaction mixture is typically stirred for a period to ensure complete enolate formation.
- Electrophilic Fluorination: The electrophilic fluorinating agent, dissolved in the same solvent, is added slowly to the enolate solution. The reaction temperature is carefully maintained, as these reactions can be exothermic. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Quenching and Work-up: Upon completion, the reaction is carefully quenched, typically with the addition of a saturated aqueous solution of ammonium chloride or water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by a suitable method, such as fractional distillation under reduced pressure or column chromatography on silica gel, to yield the pure diethyl fluoromalonate.

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of **Dibenzyl 2-fluoromalonate**. Appropriate safety precautions must be taken when handling all chemicals, particularly strong bases and reactive fluorinating agents.

## Visualizing Key Processes

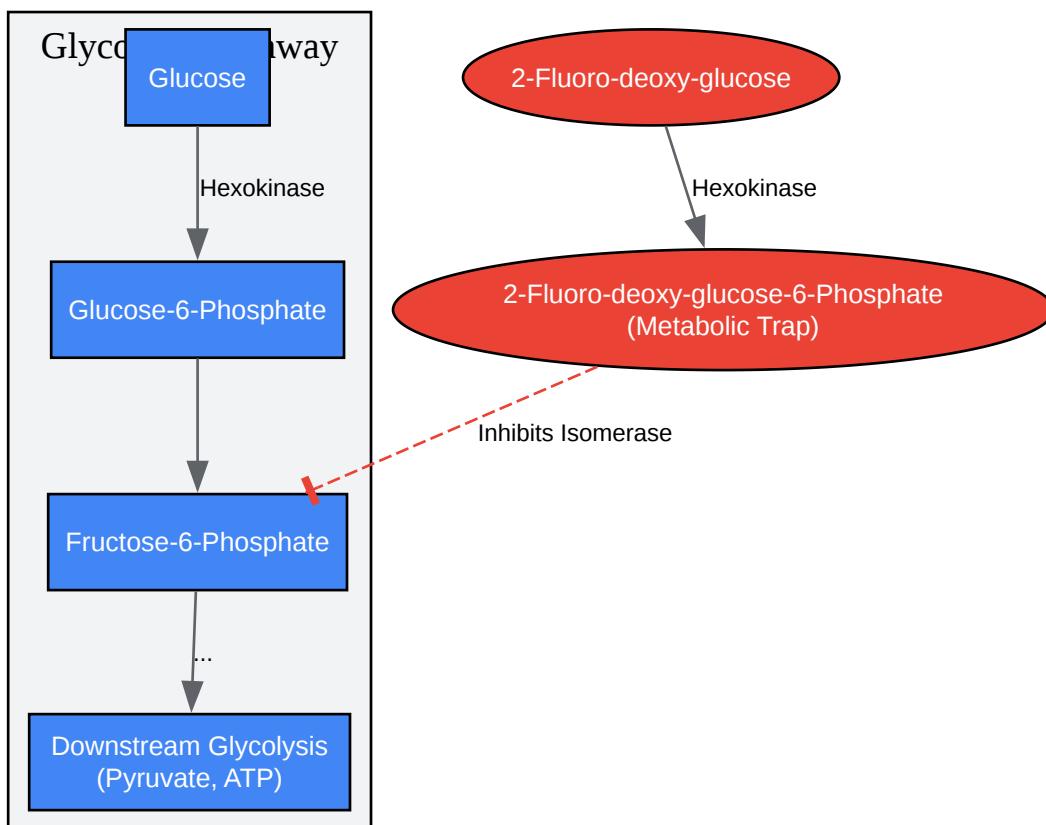
To aid in the understanding of the procurement process and the biological relevance of fluorinated compounds, the following diagrams have been generated.



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Caption: Procurement workflow for obtaining **Dibenzyl 2-fluoromalonate**.

The introduction of fluorine can significantly alter the biological activity of a molecule. For instance, fluorinated analogs of glucose can act as inhibitors of key metabolic enzymes. The following diagram illustrates the inhibition of the glycolysis pathway by a 2-fluoro-deoxy-glucose, a concept that can be extended to other fluorinated small molecules in drug discovery.

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Caption: Inhibition of glycolysis by a fluorinated glucose analog.

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